molecular formula C18H19ClN4O2 B252754 N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide

Cat. No.: B252754
M. Wt: 358.8 g/mol
InChI Key: MOXSJUYAIKLMAI-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide is a complex organic compound with a unique structure that combines a benzotriazole moiety with a substituted phenyl group and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole core, followed by the introduction of the substituted phenyl group and the butanamide chain. Key steps may include:

    Formation of Benzotriazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the butanamide chain through amidation reactions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide exerts its effects involves interactions with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the substituted phenyl group may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenylpropanamide
  • Benzotriazole derivatives
  • Substituted butanamides

Uniqueness

N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide is unique due to its combination of a benzotriazole core with a substituted phenyl group and a butanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-3-methylbutanamide

InChI

InChI=1S/C18H19ClN4O2/c1-11(2)8-18(24)20-12-4-6-15-16(9-12)22-23(21-15)13-5-7-17(25-3)14(19)10-13/h4-7,9-11H,8H2,1-3H3,(H,20,24)

InChI Key

MOXSJUYAIKLMAI-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC(C)CC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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